3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid
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Overview
Description
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate carboxylic acid derivative.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Final Coupling Reaction: The protected triazole intermediate is then coupled with a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the triazole ring.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions include various triazole derivatives, amides, esters, and other functionalized compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid is primarily determined by its ability to interact with specific molecular targets. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-2-carboxylic acid
- 2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]acetic acid
- 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-2-carboxylic acid
Uniqueness
What sets 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid apart from similar compounds is its specific combination of the triazole ring and the Boc protecting group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N4O4 |
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Molecular Weight |
228.21 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid |
InChI |
InChI=1S/C8H12N4O4/c1-8(2,3)16-7(15)10-6-9-4(5(13)14)11-12-6/h1-3H3,(H,13,14)(H2,9,10,11,12,15) |
InChI Key |
DWXRMYCSYIEMTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC(=N1)C(=O)O |
Origin of Product |
United States |
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